2-Amino-3-methoxybenzenethiol

Vue d'ensemble

Description

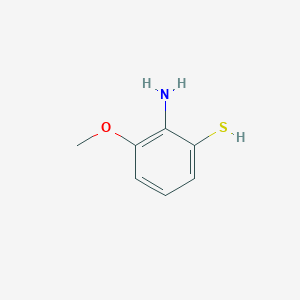

2-Amino-3-methoxybenzenethiol is an organic compound with the molecular formula C7H9NOS It is a derivative of benzenethiol, characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxybenzenethiol typically involves the reaction of 2-methoxybenzenethiol with appropriate reagents under controlled conditions. One common method includes the use of paraformaldehyde, formamide, and formic acid in a three-necked flask equipped with a magnetic stir bar. The reaction mixture is heated gradually to 100°C and maintained at this temperature for several hours. The reaction is monitored using thin-layer chromatography (TLC) and the product is purified by extraction and precipitation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to obtain high-purity products.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups direct incoming electrophiles to specific positions on the benzene ring.

Halogenation

-

Bromination : Reacts with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C to yield 2-amino-5-bromo-3-methoxybenzenethiol. This regioselectivity arises from para-directing effects of the amino group and meta-directing effects of the methoxy group .

-

Chlorination : Treatment with N-chlorosuccinimide (NCS) in DMF produces 2-amino-5-chloro-3-methoxybenzenethiol with 96.8% yield under mild heating (50°C, 2 hours) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 50°C | 2-Amino-5-bromo-3-methoxybenzenethiol | Not reported | |

| Chlorination | NCS, DMF, 50°C | 2-Amino-5-chloro-3-methoxybenzenethiol | 96.8% |

Thiol Oxidation

-

The thiol (-SH) group is susceptible to oxidation:

Amino Group Reduction

-

Catalytic hydrogenation (H₂/Pd) reduces the aromatic amine to a cyclohexylamine derivative, though specific yields are not documented in available literature .

Nucleophilic Reactions

The thiol group acts as a nucleophile in acid-catalyzed cascades:

-

Tetrahydrocarbazolone Formation : Reacts with aldehydes in the presence of p-toluenesulfonic acid (p-TsOH) to form 4-functionalized tetrahydrocarbazolones. The thiol attacks an intermediate 3-indolylmethanol species, enabling cyclization .

| Reactants | Catalyst/Conditions | Major Product | Key Application |

|---|---|---|---|

| Aldehyde + 2-Amino-3-methoxybenzenethiol | p-TsOH, CH₃CN, 60°C | 4-Thiol-functionalized tetrahydrocarbazolone | Pharmaceutical intermediates |

Demethylation and Functional Group Interconversion

-

Methoxy Demethylation : Treatment with BBr₃ in dichloromethane at -78°C removes the methoxy group, yielding 2-amino-3-hydroxybenzenethiol (42.1% yield) .

-

Esterification : Reacts with methanol and H₂SO₄ to form methyl 2-amino-3-methoxybenzenethiolate, though this pathway is less explored .

Biochemical Interactions

-

Protein Binding : The thiol group forms covalent bonds with cysteine residues in enzymes, enabling applications in protease inhibition and antimicrobial activity.

-

Anticancer Potential : Preliminary studies suggest interactions with cellular redox systems, though mechanistic details remain under investigation.

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Chemical Synthesis and Coordination Chemistry

Building Block for Organic Synthesis

2-Amino-3-methoxybenzenethiol serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. It can undergo oxidation to form disulfides and sulfoxides, or reduction to yield thiols and amine derivatives. Additionally, it can participate in substitution reactions leading to halogenated or nitrated derivatives.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with metal ions. These complexes are studied for their potential applications in catalysis and materials science. The ability of this compound to donate electron pairs makes it suitable for stabilizing metal centers in various catalytic processes.

Biological Applications

Enzyme Inhibition and Interaction Studies

Research has indicated that this compound may interact with biological macromolecules, including enzymes and proteins. Its potential role as an enzyme inhibitor has been explored, particularly in pathways related to oxidative stress and inflammation. Such interactions could lead to insights into the mechanisms of diseases and the development of therapeutic agents targeting specific molecular pathways .

Therapeutic Potential

The compound has been investigated for its pharmacological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of benzenethiols exhibit a range of biological activities, such as anticonvulsant, antitumor, and analgesic effects. The structural features of this compound contribute to its effectiveness in these roles, making it a candidate for drug development .

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its reactivity allows for the synthesis of colorants used in textiles and coatings. The compound's ability to form stable complexes with metals enhances the color properties of these dyes .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Amino-3-methoxybenzenethiol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 2-Amino-5-methoxybenzenethiol

- 2-Amino-4-methoxybenzenethiol

- 2-Amino-6-methoxybenzenethiol

Comparison: 2-Amino-3-methoxybenzenethiol is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This positioning influences its chemical reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Activité Biologique

2-Amino-3-methoxybenzenethiol, also known as 3-methoxy-2-aminobenzenethiol, is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes an amino group (-NH2), a methoxy group (-OCH3), and a thiol group (-SH) on a benzene ring, contributes to its reactivity and potential therapeutic applications.

The molecular formula of this compound is C7H9NOS. This compound is characterized by the following functional groups:

- Amino group : Contributes to basicity and potential interactions with biological targets.

- Methoxy group : Influences solubility and can affect the compound's pharmacokinetics.

- Thiol group : Known for its nucleophilic properties, which can facilitate reactions with electrophiles.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents. For instance, it has been demonstrated that compounds with similar structures have effective antibacterial properties against strains like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been evaluated against several human cancer cell lines, including A549 (lung carcinoma), K562 (leukemia), and PC-3 (prostate cancer). The cytotoxicity was assessed using the MTT assay, revealing that this compound exhibits significant inhibitory effects on cancer cell proliferation, with IC50 values indicating its potency compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways relevant to cancer progression.

- Reactive Oxygen Species (ROS) Generation : Its thiol group can participate in redox reactions, potentially leading to increased oxidative stress in cancer cells.

- Interaction with Cellular Targets : The compound's ability to form adducts with proteins or nucleic acids may disrupt normal cellular functions, contributing to its anticancer effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-5-methoxybenzenethiol | Amino and methoxy groups on different positions | Different biological activity profile |

| 3-Methoxybenzenethiol | Contains only methoxy and thiol groups | Lacks amino functionality |

| 4-Amino-3-methoxybenzenethiol | Amino group at para position | Different reactivity patterns |

This table highlights how variations in functional group positioning influence chemical reactivity and biological activity.

Case Studies

- Antimicrobial Study : A study conducted by researchers demonstrated that this compound showed significant inhibition against Staphylococcus aureus, suggesting its potential application in treating infections caused by resistant strains .

- Cytotoxicity Assessment : In vitro evaluations revealed that this compound significantly inhibited the proliferation of A549 lung cancer cells, with a calculated IC50 value indicating its effectiveness compared to established chemotherapeutics .

Propriétés

IUPAC Name |

2-amino-3-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-9-5-3-2-4-6(10)7(5)8/h2-4,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXFKDUISHGLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505028 | |

| Record name | 2-Amino-3-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73931-64-3 | |

| Record name | 2-Amino-3-methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73931-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.